4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]quinolin-2(1H)-one
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Overview
Description
4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]-2(1H)-QUINOLINONE is a complex organic compound that features a quinolinone core structure with a pyrazolyl substituent
Preparation Methods
The synthesis of 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]-2(1H)-QUINOLINONE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent and heated at 50°C for 3 hours, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like acetone, ethanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]-2(1H)-QUINOLINONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic and bioactive compounds.
Medicine: It is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the preparation of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar compounds to 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]-2(1H)-QUINOLINONE include:
4-Aminoantipyrine: A precursor in the synthesis of the target compound, known for its analgesic and anti-inflammatory properties.
Benzoylisothiocyanate: Another precursor used in the synthesis, known for its reactivity with amines to form thiourea derivatives.
Thiourea derivatives: Compounds formed by the reaction of amines with isothiocyanates, known for their diverse biological activities.
The uniqueness of 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)AMINO]-2(1H)-QUINOLINONE lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1H-quinolin-2-one |
InChI |
InChI=1S/C20H18N4O2/c1-13-19(20(26)24(23(13)2)14-8-4-3-5-9-14)22-17-12-18(25)21-16-11-7-6-10-15(16)17/h3-12H,1-2H3,(H2,21,22,25) |
InChI Key |
KUUMRZZHGGXHAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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